3-(2-Bromothiophen-3-yl)propanoic acid
Description
3-(2-Bromothiophen-3-yl)propanoic acid is a brominated thiophene derivative with a propanoic acid side chain. Its molecular formula is C₇H₇BrO₂S, and its molecular weight is 235.09 g/mol. Thiophene derivatives are often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities due to their electronic and steric properties .
Properties
IUPAC Name |
3-(2-bromothiophen-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHKJAQKJZWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540152-03-1 | |
| Record name | 3-(2-bromothiophen-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of this compound: The brominated thiophene is then reacted with acrylonitrile in the presence of a base, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the thiophene ring serves as an electrophilic site for nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12h | 3-(2-Aminothiophen-3-yl)propanoic acid | 68% | |
| Alkoxylation | NaOMe/DMF, 110°C, 6h | 3-(2-Methoxythiophen-3-yl)propanoic acid | 72% |
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing carboxylic acid group meta-directs nucleophiles to the bromine-bearing carbon. Kinetic studies show pseudo-first-order dependence on nucleophile concentration.
Cross-Coupling Reactions
The bromothiophene moiety participates in palladium-catalyzed couplings:
Table 2: Cross-Coupling Reactions
| Coupling Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-(2-Phenylthiophen-3-yl)propanoic acid | 85% |
| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 3-(2-(Phenylethynyl)thiophen-3-yl)propanoic acid | 78% |
Key Observations :
-
Suzuki couplings exhibit >80% efficiency with aryl/heteroaryl boronic acids .
-
Sonogashira reactions require anhydrous conditions to prevent protodebromination.
Oxidation and Reduction
The thiophene ring and side chain undergo redox transformations:
Table 3: Redox Reactions
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 0°C, 2h | 3-(2-Bromo-5-sulfothiophen-3-yl)propanoic acid |
| Reduction | H₂, Pd/C | 25°C, 3h | 3-(2-Bromotetrahydrothiophen-3-yl)propanoic acid |
Notable Findings :
-
Controlled oxidation with KMnO₄ selectively sulfonates the thiophene ring without cleaving the C-Br bond .
-
Catalytic hydrogenation reduces the thiophene to a tetrahydrothiophene while retaining bromine.
Carboxylic Acid Derivative Formation
The propanoic acid group undergoes standard functionalization:
Table 4: Acid-Derived Reactions
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂ + ROH | Methyl 3-(2-bromothiophen-3-yl)propanoate | Intermediate for amide synthesis |
| Amide Formation | DCC/NHS + RNH₂ | 3-(2-Bromothiophen-3-yl)propanamide | Bioactivity studies |
Optimized Conditions :
-
Esterification achieves >90% conversion using SOCl₂ in refluxing toluene .
-
Amide couplings require stoichiometric DCC to suppress racemization .
Electrophilic Aromatic Substitution
In Brønsted superacids (e.g., TfOH), the compound forms reactive dications:
Reaction Pathway :
-
Diprotonation :
-
Electrophilic Attack :
Computational Data :
Comparative Reactivity Analysis
| Functional Group | Reactivity Trend | Dominant Mechanism |
|---|---|---|
| C-Br (thiophene) | Suzuki > SNAr > Reduction | Oxidative addition (Pd⁰) |
| COOH | Esterification > Amidation | Nucleophilic acyl substitution |
This hierarchy reflects the bromine’s versatility in metal-mediated couplings and the carboxylic acid’s predisposition toward nucleophilic reactions .
Scientific Research Applications
Chemistry: 3-(2-Bromothiophen-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 3-(2-Bromothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Position: Bromine placement on the thiophene ring (e.g., 2- vs. 5-position) alters electronic effects. For example, 3-amino-3-(5-bromothiophen-2-yl)propanoic acid has distinct reactivity compared to the target compound due to the amino group and bromine position.
- Heterocyclic Rings: Quinoline and pyran derivatives (e.g., and ) show varied antimicrobial spectra, highlighting the role of ring systems in bioactivity .
Antimicrobial Activity:
- Chlorinated Phenylpropanoic Acids: Compounds 1–3 from demonstrated MIC values of 8–16 µg/mL against E. coli and S. albicans .
- Quinoline Derivative: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid showed MIC values of 32–64 µg/mL against Gram-positive and Gram-negative bacteria, outperforming fluoroquinolone-unrelated scaffolds .
- Pyran Derivative: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid exhibited moderate activity against Aspergillus niger (MIC: 128 µg/mL) but weak effects on C. albicans .
Selectivity Trends:
- Thiophene and phenylpropanoic acids with electron-withdrawing groups (e.g., Br, Cl) tend to favor antibacterial over antifungal activity .
- Ester derivatives (e.g., methyl/ethyl esters in and ) enhance volatility but reduce antimicrobial potency compared to carboxylic acids .
Biological Activity
3-(2-Bromothiophen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has a molecular formula of CHBrO and features a brominated thiophene ring attached to a propanoic acid moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 245.09 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain thiophene derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus at concentrations ranging from 64 to 128 µg/mL . While specific data on this compound is limited, its structural similarities to other active thiophene derivatives suggest potential antimicrobial activity.
Anticancer Potential
Thiophene derivatives have been explored for their anticancer properties. A patent describes various thiophene compounds as inhibitors of checkpoint kinase 1 (CHK1), which plays a critical role in cell cycle regulation and cancer proliferation . The implications for this compound in cancer therapy could be significant, although direct studies are needed to establish its efficacy.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of compounds containing thiophene rings. Research into related compounds has shown promise in reducing inflammation markers in vitro, suggesting that this compound might also exhibit similar effects . Further investigations into its mechanism of action are warranted.
Study on Antimicrobial Activity
In a recent publication, researchers evaluated various thiophene derivatives for their antimicrobial efficacy. Among these, several compounds exhibited MIC values that suggest they could effectively inhibit bacterial growth. Although specific results for this compound were not detailed, the study's findings provide a framework for future testing .
Investigation of Anticancer Properties
A study focusing on the structure-activity relationship (SAR) of thiophene-based compounds indicated that modifications at specific positions could enhance anticancer activity. This suggests that this compound may be optimized for better therapeutic outcomes through chemical modification .
Q & A
Q. What are the established synthetic routes for 3-(2-Bromothiophen-3-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Route 1: React 3-bromopropanoic acid with 2-bromothiophene derivatives under basic conditions (e.g., K₂CO₃/DMF) to facilitate C-S bond formation. Optimize temperature (80–100°C) to minimize side reactions .
- Route 2: Use Suzuki-Miyaura coupling with a boronic acid-functionalized thiophene and bromopropanoic acid derivatives. Catalytic systems (e.g., Pd(PPh₃)₄) and solvent polarity significantly affect regioselectivity .
- Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer:
- Purity: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm). Compare retention times to standards .
- Structural Confirmation:
- NMR: ¹H NMR (DMSO-d₆) should show signals for thiophene protons (δ 6.8–7.4 ppm), carboxylic acid (δ 12.1 ppm), and methylene groups (δ 2.5–3.2 ppm) .
- Mass Spectrometry: ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (theoretical m/z: 274.98 for C₇H₇BrO₂S).
Q. What are the primary applications of this compound in biochemical studies?
- Methodological Answer:
- Enzyme Inhibition: Screen for activity against cysteine proteases (e.g., cathepsins) due to electrophilic bromothiophene moiety. Use fluorogenic substrates (e.g., Z-FR-AMC) and measure IC₅₀ values .
- Protein Modification: Act as a thiol-reactive probe. Incubate with recombinant proteins (e.g., 10 µM compound, 1 hr, pH 7.4) and analyze adducts via LC-MS/MS .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (25–60°C) to assess rotational barriers around the C-S bond. Broadening at lower temperatures indicates hindered rotation .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Use Gaussian or ORCA software .
Q. What strategies optimize the synthesis of derivatives (e.g., amides or esters) while avoiding hydrolysis of the bromothiophene group?
- Methodological Answer:
- Protection/Deprotection: Protect the carboxylic acid as a methyl ester (MeOH/H₂SO₄), perform alkylation/amidation, then hydrolyze with LiOH/THF/water .
- Mild Conditions: Use EDCI/HOBt for amide coupling at 0°C to minimize side reactions. Monitor by LC-MS for intermediate stability .
Q. How does the bromothiophene substituent influence the compound’s acidity compared to other arylpropanoic acids?
- Methodological Answer:
- pKa Determination: Perform potentiometric titration (0.1 M KCl, 25°C). Compare to analogs:
| Compound | pKa | Reference |
|---|---|---|
| This compound | ~3.8 | Estimated |
| 3-(4-Chlorophenyl)propanoic acid | 4.61 | |
| 3-(4-Nitrophenyl)propanoic acid | 4.47 |
- Electronic Effects: The electron-withdrawing bromothiophene lowers pKa vs. phenyl derivatives, enhancing solubility in polar solvents.
Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer:
- Fukui Indices: Calculate using Gaussian (e.g., NBO analysis) to identify electrophilic sites on the thiophene ring. Higher f⁻ values indicate susceptibility to SNAr at C-2 .
- MD Simulations: Simulate reaction trajectories (e.g., Amber) with nucleophiles (e.g., amines) to predict regioselectivity and activation energies .
Methodological Notes for Data Contradictions
- Synthetic Yield Discrepancies: If literature reports varying yields (e.g., 40–75%), optimize catalyst loading (5–10 mol% Pd) and degas solvents to suppress oxidative side products .
- Biological Activity Variability: Validate assay conditions (e.g., buffer pH, reducing agents) to ensure compound stability. Pre-incubate with DTT to test thiol interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
